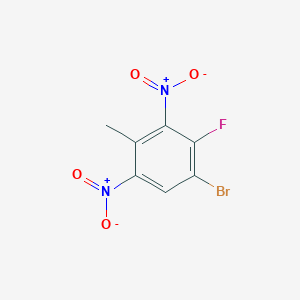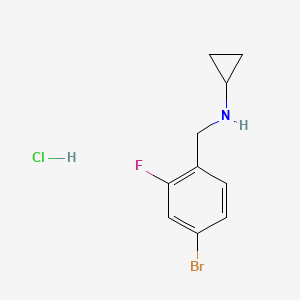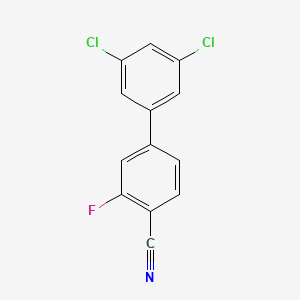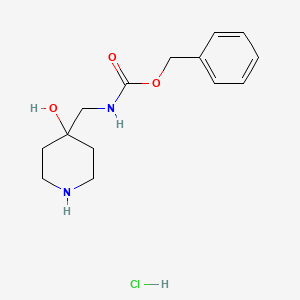
ベンジル((4-ヒドロキシピペリジン-4-イル)-メチル)カルバメート塩酸塩
概要
説明
“Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride” is a chemical compound. It is a derivative of 4-Hydroxypiperidine . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine, a core component of the compound, has been studied . It has an empirical formula of C5H11NO .Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxypiperidine, a core component of the compound, include a boiling point of 108-114 °C/10 mmHg (lit.) . It has a molecular weight of 101.15 .科学的研究の応用
医薬品の応用
“ベンジル((4-ヒドロキシピペリジン-4-イル)-メチル)カルバメート塩酸塩”などのピペリジン誘導体は、製薬業界において重要な役割を果たしています . その誘導体は、20種類以上の医薬品クラスに存在しています . ベンジル-ピペリジン基は、コリンエステラーゼ受容体の阻害を成功させるために必要な部分であることがよくあります .
創薬
この化合物の構造は、創薬における潜在的な応用を示唆しています。 ピペリジン含有化合物は、薬物構築のための最も重要な合成医薬品ブロックの1つを表しています . Sci-Finderによると、過去5年間で7000以上のピペリジン関連論文が発表されました .
生物学的に活性なピペリジンの合成
この化合物は、生物学的に活性なピペリジンの合成のための基質として使用することができます . 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代の有機化学における重要な課題です .
コリンエステラーゼ受容体の阻害
ベンジル-ピペリジン基(ドネペジル様)は、コリンエステラーゼ受容体の阻害を成功させるために必要な部分であることがよくあります . AChE酵素には、触媒と末梢の2つの活性アニオン結合部位が含まれています。 ベンジル-ピペリジン基は、Trp84、Trp279、Phe330、およびPhe331と相互作用することにより、触媒部位に良好な結合を提供します .
有機化学研究
ピペリジンとその誘導体のさまざまな分野における重要性を考えると、この化合物は、有機化学における新しい反応と合成方法を探求する研究で使用できます .
新規医薬品の開発
ピペリジン誘導体を含む医薬品の幅広い範囲を考えると、“ベンジル((4-ヒドロキシピペリジン-4-イル)-メチル)カルバメート塩酸塩”は、新規薬物の開発に使用される可能性があります .
作用機序
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s worth noting that piperidine derivatives are often necessary for the successful inhibition of cholinesterase receptors .
Safety and Hazards
将来の方向性
The future directions in the study of piperidine derivatives, including “Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This is an active area of research in the pharmaceutical industry .
生化学分析
Biochemical Properties
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine in the nervous system . The compound binds to the active sites of these enzymes, preventing the hydrolysis of acetylcholine and leading to an accumulation of this neurotransmitter. This interaction is crucial for studying the modulation of cholinergic signaling pathways and developing treatments for neurodegenerative diseases.
Cellular Effects
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride affects various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This elevation in acetylcholine can influence cell signaling pathways, gene expression, and cellular metabolism. Additionally, the compound has been shown to affect non-neuronal cells by modulating other enzymatic activities and receptor interactions, which can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride involves its binding to the active sites of acetylcholinesterase and butyrylcholinesterase . The benzyl group interacts with aromatic residues within the enzyme’s active site, while the piperidine ring and carbamate moiety form hydrogen bonds with key amino acids. This binding inhibits the enzymatic activity, preventing the breakdown of acetylcholine. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways associated with cholinergic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase for several hours, but degradation products may form over extended periods. Long-term exposure to the compound in cell cultures can lead to adaptive changes in cellular function, including alterations in receptor expression and signaling pathway activity.
Dosage Effects in Animal Models
The effects of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling and improved cognitive function in animal models of neurodegenerative diseases . At high doses, the compound can cause toxic effects, including muscle weakness, respiratory distress, and convulsions. These adverse effects are likely due to excessive accumulation of acetylcholine and overstimulation of cholinergic receptors.
Metabolic Pathways
Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride is involved in metabolic pathways related to its biotransformation and elimination . The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain some inhibitory activity against cholinesterase enzymes or be further processed for excretion. The compound’s metabolism can affect its pharmacokinetics and overall efficacy in biochemical and pharmacological studies.
Transport and Distribution
Within cells and tissues, Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. Transporters and binding proteins may facilitate its uptake and distribution, influencing its localization and concentration within different tissues.
Subcellular Localization
The subcellular localization of Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride affects its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes. Additionally, it may be transported to the nucleus, where it can influence gene expression and transcriptional regulation. Post-translational modifications and targeting signals may direct the compound to specific organelles, affecting its overall efficacy and biological activity.
特性
IUPAC Name |
benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14;/h1-5,15,18H,6-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRFJMBYWRUSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


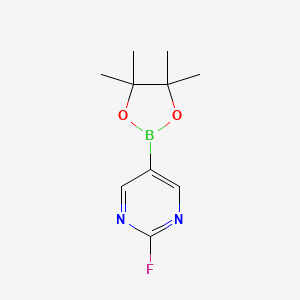
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)

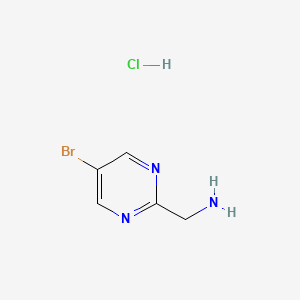
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
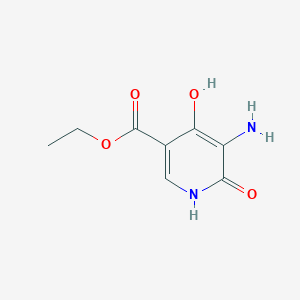
![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)
![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)

